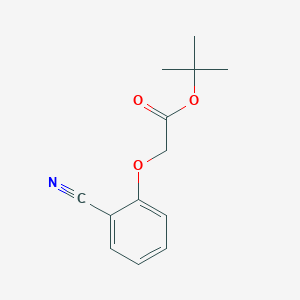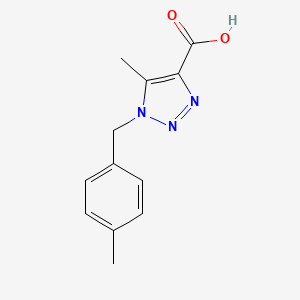![molecular formula C12H15N5O4S B1328112 ({[5-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)acetic acid CAS No. 1170227-40-3](/img/structure/B1328112.png)
({[5-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({[5-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)acetic acid is a complex organic compound that features a pyrazole ring, an oxadiazole ring, and a thioacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[5-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)acetic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Oxadiazole Ring: The oxadiazole ring is often formed by cyclization reactions involving nitriles and hydrazides.
Attachment of the Thioacetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetic acid moiety.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring-opening reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon adjacent to the pyrazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ({[5-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)acetic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties The presence of the pyrazole and oxadiazole rings suggests that it may exhibit biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure makes it a candidate for use in advanced materials science.
Mechanism of Action
The mechanism of action of ({[5-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)acetic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole and oxadiazole rings. These interactions can lead to changes in cellular pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds containing the pyrazole ring, such as 3(5)-substituted pyrazoles.
Oxadiazole Derivatives: Compounds containing the oxadiazole ring, such as 1,2,4-oxadiazole derivatives.
Uniqueness
({[5-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)acetic acid is unique due to the combination of the pyrazole, oxadiazole, and thioacetic acid moieties in a single molecule. This unique structure provides a distinct set of chemical and biological properties that are not found in simpler compounds.
Properties
IUPAC Name |
2-[[5-[(1,5-dimethylpyrazol-4-yl)methylcarbamoyl]-1,2,4-oxadiazol-3-yl]methylsulfanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O4S/c1-7-8(4-14-17(7)2)3-13-11(20)12-15-9(16-21-12)5-22-6-10(18)19/h4H,3,5-6H2,1-2H3,(H,13,20)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDATRHZWFMGFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CNC(=O)C2=NC(=NO2)CSCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Oxo-2,6,7,8-tetrahydro-1H-cyclopenta[g]quinoline-3-carbaldehyde](/img/structure/B1328029.png)


![9-Methoxy-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde](/img/structure/B1328041.png)



![tert-butyl 4-[6-chloro-5-(hydroxymethyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1328046.png)
![Ethyl 7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1328050.png)
![Ethyl 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328052.png)

![1-[1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone](/img/structure/B1328057.png)


